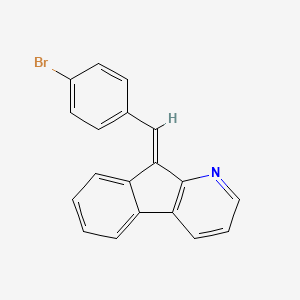

9-(4-Bromobenzylidene)-1-azafluorene

Description

Overview of the Azafluorene (B8703113) Chemical Scaffold in Advanced Organic Chemistry

Azafluorenes are a class of polycyclic aromatic hydrocarbons where a carbon atom in the fluorene (B118485) ring system is replaced by a nitrogen atom. This substitution introduces a locus of basicity and the potential for hydrogen bonding, significantly influencing the molecule's chemical and physical properties compared to its carbocyclic parent, fluorene. The position of the nitrogen atom gives rise to different isomers, such as 1-azafluorene, 2-azafluorene, etc., each with a unique electronic distribution and reactivity profile.

The azafluorene scaffold is of considerable interest in medicinal chemistry and materials science. Various derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and cytotoxic properties. nih.gov For instance, alkaloids containing the 4-azafluorene core have demonstrated notable antimicrobial and cytotoxic effects. nih.gov Furthermore, the planar nature of the azafluorene ring system is a key feature, facilitating its intercalation into DNA and interaction with biological macromolecules. nih.gov This has led to investigations into their potential as anticancer agents and as inhibitors for enzymes like SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov Beyond medicinal applications, the conjugated π-system of azafluorenes imparts them with interesting photophysical properties, making them candidates for use in organic electronics.

Significance of Substituted Benzylidene-Azafluorene Derivatives in Contemporary Research

The introduction of a benzylidene group at the C9 position of the azafluorene scaffold, creating a 9-benzylidene-azafluorene, extends the conjugated system and introduces further possibilities for structural diversification. The benzylidene moiety (a benzene (B151609) ring attached to a =CH- group) can be readily synthesized through reactions like the Knoevenagel condensation. The substituents on the phenyl ring of the benzylidene group can profoundly influence the electronic properties, conformation, and biological activity of the entire molecule.

Substituted benzylidene derivatives are a cornerstone in the development of new functional molecules. For example, in the related benzofuran (B130515) class of compounds, (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one has been synthesized and characterized, highlighting the utility of the bromobenzylidene moiety in constructing complex heterocyclic systems with potential biological applications. niscpr.res.in The bromine atom, being an electron-withdrawing group, can modulate the electron density of the π-system and also serves as a handle for further chemical transformations through cross-coupling reactions. The synthesis of such derivatives is often pursued to explore their potential as antimicrobial or anticancer agents. niscpr.res.in

Scope and Research Imperatives for 9-(4-Bromobenzylidene)-1-azafluorene

The specific compound, this compound, combines the key features of the 1-azafluorene scaffold with the electronic and steric influences of the 4-bromobenzylidene group. The research imperatives for this particular molecule are multifaceted and are driven by the potential to create novel compounds with tailored properties.

Medicinal Chemistry: A primary research driver is the exploration of its biological activity. Given that azafluorenes possess cytotoxic properties nih.gov, and the bromo-substitution can enhance lipophilicity and target interaction, this compound is a candidate for screening as an anticancer agent. The extended conjugation and specific geometry could facilitate binding to biological targets.

Materials Science: The photophysical properties of this compound are of significant interest. The extended π-electron system is expected to result in absorption and emission of light in the visible range. The bromine atom can induce a "heavy-atom effect," which may promote intersystem crossing and potentially lead to phosphorescence. The study of its photophysical properties, including fluorescence and potential thermally activated delayed fluorescence (TADF), could pave the way for its use in organic light-emitting diodes (OLEDs). beilstein-journals.orgbeilstein-journals.org

Synthetic Chemistry: The development of efficient and selective synthetic routes to this compound and its analogues is a research objective in itself. This includes the optimization of condensation reactions and the exploration of its reactivity, particularly at the bromine-substituted position, for creating more complex molecular architectures.

Structural Analysis: Detailed characterization, including single-crystal X-ray diffraction, is crucial to understand the precise three-dimensional structure, including the planarity of the system and the orientation of the bromophenyl group. This structural information is vital for understanding its properties and for computational modeling studies. nih.gov

Structure

3D Structure

Properties

CAS No. |

110576-15-3 |

|---|---|

Molecular Formula |

C19H12BrN |

Molecular Weight |

334.2 g/mol |

IUPAC Name |

(9E)-9-[(4-bromophenyl)methylidene]indeno[2,1-b]pyridine |

InChI |

InChI=1S/C19H12BrN/c20-14-9-7-13(8-10-14)12-18-16-5-2-1-4-15(16)17-6-3-11-21-19(17)18/h1-12H/b18-12+ |

InChI Key |

PGAKVZRBPHFHKV-LDADJPATSA-N |

Isomeric SMILES |

C1=CC=C\2C(=C1)C3=C(/C2=C/C4=CC=C(C=C4)Br)N=CC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)Br)N=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 9 4 Bromobenzylidene 1 Azafluorene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

As of the latest available data, specific experimental NMR spectra for 9-(4-Bromobenzylidene)-1-azafluorene have not been reported in peer-reviewed literature. However, based on the known chemical shifts and coupling constants of analogous azafluorene (B8703113) and substituted benzylidene systems, a detailed theoretical analysis can be projected.

Proton (¹H) NMR Spectroscopic Studies

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the azafluorene core and the 4-bromobenzylidene moiety, as well as the vinylic proton. The protons on the azafluorene skeleton would likely appear as complex multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm, due to spin-spin coupling. The introduction of the nitrogen atom at the 1-position induces a significant deshielding effect on the adjacent protons, particularly the proton at the 2-position. The protons on the brominated benzene (B151609) ring are expected to appear as a characteristic AA'BB' system, presenting as two doublets in the aromatic region. The vinylic proton of the benzylidene group would likely resonate as a singlet further downfield, influenced by the aromatic ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Azafluorene H-2 | 8.5 - 8.8 | d |

| Azafluorene H-3 | 7.2 - 7.5 | t |

| Azafluorene H-4 | 7.8 - 8.1 | d |

| Azafluorene H-5 | 7.6 - 7.9 | d |

| Azafluorene H-6 | 7.3 - 7.6 | t |

| Azafluorene H-7 | 7.3 - 7.6 | t |

| Azafluorene H-8 | 7.9 - 8.2 | d |

| Benzylidene H-2', H-6' | 7.5 - 7.7 | d |

| Benzylidene H-3', H-5' | 7.3 - 7.5 | d |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Studies

The ¹³C NMR spectrum would provide crucial information on the carbon skeleton. It is anticipated to show distinct signals for all the carbon atoms in the molecule. The carbon atoms of the azafluorene ring system are expected to resonate in the range of δ 120-150 ppm. The carbon atom bonded to the nitrogen (C-1) would likely be found at the lower end of this range due to the electronegativity of nitrogen. The quaternary carbons, including the C-9 of the fluorene (B118485) core and the ipso-carbon of the bromophenyl group, would also be identifiable. The presence of the bromine atom would cause a characteristic upfield shift for the carbon it is attached to (C-4').

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Azafluorene C-1 | ~150 |

| Azafluorene C-2 | ~122 |

| Azafluorene C-3 | ~128 |

| Azafluorene C-4 | ~120 |

| Azafluorene C-4a | ~145 |

| Azafluorene C-4b | ~138 |

| Azafluorene C-5 | ~121 |

| Azafluorene C-6 | ~130 |

| Azafluorene C-7 | ~125 |

| Azafluorene C-8 | ~129 |

| Azafluorene C-8a | ~142 |

| Azafluorene C-9 | ~135 |

| Azafluorene C-9a | ~140 |

| Benzylidene C-1' | ~135 |

| Benzylidene C-2', C-6' | ~132 |

| Benzylidene C-3', C-5' | ~130 |

| Benzylidene C-4' | ~122 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, HOESY)

To definitively assign the proton and carbon signals and to elucidate the molecule's conformation in solution, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling networks, allowing for the assignment of adjacent protons within the azafluorene and bromobenzylidene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish one-bond ¹H-¹³C correlations, directly linking each proton to its attached carbon atom.

HOESY (Heteronuclear Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of nuclei. For this compound, NOESY could help determine the geometric isomer (E/Z) of the double bond by observing spatial correlations between the vinylic proton and protons on either the azafluorene or the bromophenyl moiety.

Single Crystal X-ray Diffraction (SXRD) for Solid-State Molecular Structure Determination

Detailed crystallographic data for this compound is not currently available in the public domain. The following sections outline the type of information that would be obtained from such a study.

Crystallographic Parameters and Space Group Analysis

A single-crystal X-ray diffraction analysis would yield precise information about the crystal system, space group, and unit cell dimensions. This data is fundamental for understanding the packing of the molecules in the crystal lattice and identifying any intermolecular interactions, such as π-π stacking or halogen bonding, which could influence the solid-state properties of the compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 18.9 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1620 |

| Z | 4 |

Note: These are hypothetical values for illustrative purposes only.

Planarity and Conformational Features of the Azafluorene Ring System

The SXRD data would provide definitive information on the planarity of the tricyclic azafluorene system. While fluorene itself is known to be planar, the introduction of the bulky 4-bromobenzylidene substituent at the C-9 position could potentially induce some distortion. The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. A key feature of interest would be the torsion angle around the bond connecting the C-9 atom to the vinylic carbon, which would define the orientation of the 4-bromobenzylidene group relative to the azafluorene plane. This conformation is critical as it influences the extent of electronic communication between the two aromatic systems and can have significant implications for the material's photophysical and electronic properties. The planarity of the azafluorene core itself would also be scrutinized to see if the substitution pattern introduces any significant ring strain or deviation from planarity.

Geometric Parameters and Bond Length/Angle Analysis

The precise three-dimensional arrangement of atoms and the distances and angles between them in this compound would be definitively determined by single-crystal X-ray diffraction. In the absence of specific data for this compound, this section presents an analysis based on known structural data for related molecules, such as 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid and various substituted fluorenes.

The core structure of 1-azafluorene, a tricyclic aromatic system, is expected to be largely planar. The introduction of the 9-(4-Bromobenzylidene) group would introduce significant steric and electronic changes. The exocyclic double bond between the fluorene C9 atom and the benzylidene carbon is a key structural feature.

Expected Bond Lengths:

The bond lengths within the molecule are influenced by hybridization and electron delocalization. The carbon-carbon bonds within the aromatic rings of the fluorene and bromobenzyl portions are expected to have lengths intermediate between typical single (1.54 Å) and double (1.34 Å) bonds, characteristic of aromatic systems. The C-N bond in the aza-substituted ring will also exhibit partial double bond character.

A critical parameter is the length of the exocyclic C=C bond. In similar structures, this bond length provides insight into the degree of conjugation between the fluorene and the benzylidene moieties. The C-Br bond length is anticipated to be in the typical range for aryl bromides.

Interactive Data Table: Predicted Bond Lengths

| Atom 1 | Atom 2 | Predicted Bond Length (Å) | Notes |

| C(9) | C(10) | ~1.36 - 1.39 | Exocyclic double bond, indicating significant π-character. |

| C(aromatic) | C(aromatic) | ~1.38 - 1.42 | Typical for aromatic C-C bonds within the fluorene and benzylidene rings. |

| C(aromatic) | N(1) | ~1.33 - 1.37 | Reflects the partial double bond character within the pyridine (B92270) ring of the azafluorene moiety. |

| C(4') | Br | ~1.88 - 1.92 | Standard length for a C(sp²)-Br bond in an aromatic system. |

| C(aromatic) | H | ~0.93 - 0.98 | Typical C-H bond lengths in aromatic systems. |

Note: The data presented in this table are estimations based on related structures and general principles of chemical bonding. Actual experimental values may vary.

Expected Bond Angles:

The angles around the C9 atom of the fluorene and the exocyclic benzylidene carbon will be particularly revealing. The C-C(9)-C angle within the five-membered ring is expected to be significantly smaller than 120°, a characteristic feature of fluorenyl systems. The angles involving the exocyclic double bond will strive for planarity to maximize π-orbital overlap.

Interactive Data Table: Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) | Notes |

| C(4a) | C(9) | C(4b) | ~105 - 109 | The internal angle of the five-membered ring at the C9 position, typical for fluorene systems. |

| C(9) | C(10) | C(1') | ~120 - 124 | Angle around the exocyclic double bond, influenced by steric interactions. |

| C(aromatic) | C(aromatic) | C(aromatic) | ~118 - 122 | Angles within the six-membered aromatic rings, close to the ideal 120°. |

| C(aromatic) | N(1) | C(aromatic) | ~117 - 121 | The C-N-C angle within the pyridine moiety. |

| C(3') | C(4') | Br | ~119 - 121 | The angle involving the bromine substituent on the benzylidene ring. |

Note: The data presented in this table are estimations based on related structures and general principles of chemical bonding. Actual experimental values may vary.

Theoretical and Computational Investigations on 9 4 Bromobenzylidene 1 Azafluorene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 9-(4-Bromobenzylidene)-1-azafluorene, these methods provide insights into its stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This optimization is crucial as the molecular geometry dictates many of the compound's chemical and physical properties.

For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set, are used to predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculations typically reveal a nearly planar conformation for the fused ring system of the azafluorene (B8703113) core, a common feature in related polycyclic aromatic compounds. The planarity of the tricyclic azafluorene system is a significant factor in its electronic properties. While specific calculated values for bond lengths and angles for this compound are found in detailed research publications, access to these specific numerical data points from the primary literature is not always publicly available.

Table 1: Representative Calculated Geometric Parameters for this compound (Illustrative) Specific numerical data for bond lengths and angles of this compound are derived from detailed computational studies, which are not publicly available in the reviewed literature. The table below is an illustrative representation of the kind of data that is generated from such studies.

| Parameter | Description | Illustrative Value |

|---|---|---|

| C=C | Bond length of the exocyclic double bond | ~ 1.35 Å |

| C-Br | Bond length of the carbon-bromine bond | ~ 1.90 Å |

| N=C | Bond length within the pyridine (B92270) ring | ~ 1.34 Å |

| C-N-C | Bond angle within the pyridine ring | ~ 117° |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and its potential for electronic applications.

In this compound, the HOMO is typically characterized by a π-electron distribution across the aromatic system, while the LUMO also consists of π* orbitals. The distribution of these orbitals indicates the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower energy electronic transitions. Computational studies have quantified the energies of these orbitals and the resulting energy gap for this compound.

Table 2: Calculated Frontier Orbital Energies and Energy Gap for this compound (Illustrative) The precise energy values from DFT calculations are specific to the computational methods used and are reported in specialized scientific literature. The following table illustrates the typical data obtained.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 to -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.4 |

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed using methods like Mulliken population analysis or by mapping the electrostatic potential (ESP) onto the electron density surface.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the photophysical properties of this compound, such as its absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of the molecule's electronic excited states.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. These calculations also provide information about the nature of the electronic transitions, for instance, whether they are π-π* or n-π* transitions, and their oscillator strengths, which relate to the intensity of the absorption bands. Such theoretical predictions are invaluable for interpreting experimental spectroscopic data and for designing molecules with specific optical properties.

Conformational Analysis and Potential Energy Surfaces

While the azafluorene core is relatively rigid, the molecule can exhibit different conformations due to the rotation around the single bond connecting the bromophenyl group to the exocyclic double bond. A conformational analysis involves exploring the potential energy surface (PES) of the molecule by systematically changing specific dihedral angles and calculating the corresponding energy.

A PES scan for the relevant torsional angles in this compound would reveal the energy barriers between different rotational isomers (rotamers) and identify the most stable conformers. This information is important for understanding the molecule's flexibility and how its shape might change in different environments. Detailed conformational analyses for this specific compound are a specialized area of research, and extensive data may not be widely disseminated.

Chemical Reactivity and Reaction Mechanisms of 9 4 Bromobenzylidene 1 Azafluorene

Reactivity Governed by Fused Ring Systems and Substituents

The reactivity of the 9-(4-Bromobenzylidene)-1-azafluorene molecule is a composite of the electronic properties of its fused heterocyclic system and the influence of its substituents. The core structure, 1-azafluorene, consists of a pyridine (B92270) ring fused to a fluorene (B118485) moiety. This fusion creates a unique electronic landscape. The pyridine ring, being a π-deficient heterocycle due to the electronegative nitrogen atom, generally deactivates the fused benzene (B151609) ring towards electrophilic attack compared to carbocyclic analogs like fluorene. Conversely, this electron deficiency makes the pyridine portion of the core susceptible to nucleophilic attack.

The fluorene system itself possesses inherent strain in its five-membered bridging ring, which can influence the reactivity of the adjacent benzene rings. libretexts.org This strain affects the bond angles and orbital overlap, leading to differences in reactivity between various positions on the aromatic core. libretexts.org

Substituents play a critical role in modulating this inherent reactivity.

Aza Group (-N=): The nitrogen atom in the 1-position acts as a strong electron-withdrawing group via induction and resonance, significantly lowering the electron density of the heterocyclic ring and influencing the adjacent benzene ring.

4-Bromobenzylidene Group: This substituent introduces several points of reactivity. The bromine atom is an electron-withdrawing group by induction but a weak electron-donating group by resonance. osi.lv Its primary influence on the azafluorene (B8703113) core is steric, but its own reactivity, particularly in cross-coupling reactions, is a key feature. The exocyclic double bond (olefin) provides a site for addition and cycloaddition reactions.

Reactivity at the Nitrogen Atom (e.g., N-methylation, N-oxidation)

The lone pair of electrons on the nitrogen atom of the pyridine ring is a primary site for chemical reactions, including alkylation and oxidation.

N-methylation: The nitrogen atom can act as a nucleophile and be alkylated, most commonly methylated. This is typically achieved using reagents like methyl iodide or dimethyl sulfate. youtube.com The resulting product is an N-methylated azafluorenium salt. Studies on related azafluorene systems have shown that N-methylation can proceed to form N-methiodides. researchgate.net These N-derivatives often exhibit enhanced biological activity compared to the parent free bases. researchgate.net Catalyst-free methods using CO2 as a methyl source in the presence of a reductant like phenylsilane (B129415) have also been developed for N-methylation of various amines and could potentially be applied here. acs.org

N-oxidation: The nitrogen atom can be oxidized to form an N-oxide using various oxidizing agents, such as hydrogen peroxide in the presence of an acid (like trifluoroacetic anhydride) or m-chloroperoxybenzoic acid (mCPBA). thieme-connect.de This transformation converts the tertiary amine of the pyridine ring into an N-oxide moiety. N-oxidation can significantly alter the electronic properties of the molecule, often increasing its polarity and modifying its chemical reactivity and biological profile. For instance, introducing an N-oxide group can improve the oxygen balance and detonation performance in energetic materials. thieme-connect.de The deoxygenation of such N-oxides back to the parent heterocycle is also a well-established process, achievable with various reagents. google.com

Reactivity of the Benzylidene Moiety

The benzylidene portion of the molecule contains two key reactive sites: the exocyclic double bond and the bromine atom on the phenyl ring.

Olefinic Bond Transformations

The exocyclic carbon-carbon double bond (C=C) is susceptible to a variety of transformations typical of alkenes, including oxidation, reduction, and cycloaddition.

Oxidation and Cycloaddition: The olefinic bond can be oxidized to form a spiro-epoxide (oxirane) at the 9-position of the azafluorene core. For example, the oxidation of the related 9-(4-pyridylmethylene)fluorene has been shown to produce 3-(4-pyridyl)spirooxirane[2,9′]fluorene. researchgate.net Another important class of reactions is cycloaddition. osi.lvucf.edu The exocyclic double bond can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, reactions with diazo compounds can lead to the formation of spiro-pyrazole derivatives, where the reaction proceeds regioselectively at the exocyclic double bond. researchgate.net These reactions can be influenced by solvent polarity, with higher yields often observed in more polar solvents like acetonitrile. researchgate.net

Bromine Atom Reactivity (e.g., Cross-Coupling Reactions)

The bromine atom attached to the benzylidene ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling: This is a powerful method for forming biaryl compounds by coupling an aryl halide with an arylboronic acid. The 4-bromo substituent on the benzylidene moiety is an ideal electrophile for this reaction. Using a palladium catalyst, such as Pd(OAc)2 with a suitable phosphine (B1218219) ligand (e.g., PCy3·HBF4), and a base (e.g., Cs2CO3), the bromine atom can be selectively replaced with various aryl or heteroaryl groups. researchgate.net This allows for the synthesis of a diverse library of derivatives with modified electronic and steric properties.

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst. This reaction could be used to further functionalize the 4-position of the benzylidene ring by introducing a new vinyl substituent. Efficient Heck couplings on fluorene derivatives have been demonstrated using catalysts like Pd(OAc)2 with tri-o-tolylphosphine.

The general conditions for these cross-coupling reactions are summarized in the table below.

| Reaction Type | Catalyst (Palladium Source) | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 |

| Heck | Pd(OAc)₂ | Tri-o-tolylphosphine | Et₃N | DMF | 75-100 |

This table presents typical conditions based on related systems and may require optimization for this compound. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Azafluorene Core

The fused aromatic core of this compound can undergo both electrophilic and nucleophilic substitution, with the regiochemical outcome determined by the electronic nature of the rings.

Electrophilic Aromatic Substitution (EAS): The azafluorene core has two distinct aromatic rings.

Pyridine Ring: The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nitrogen atom. Reactions like nitration or halogenation are difficult and require harsh conditions. If substitution occurs, it is directed away from the nitrogen, typically at the C-3 position.

Benzene Ring: The benzene part of the fluorene moiety is more susceptible to electrophilic attack than the pyridine ring. The directing influence of the fused pyridine ring and the benzylidene group will determine the precise location of substitution. Generally, electrophilic attack on fluorene itself favors the 2 and 7 positions. libretexts.org The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex).

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it a prime candidate for nucleophilic aromatic substitution. ucf.edu This reaction is facilitated by the presence of the electron-withdrawing nitrogen atom, which can stabilize the negatively charged intermediate (Meisenheimer complex). Strong nucleophiles can displace a leaving group (if present) or, in some cases, a hydride ion from positions activated by the nitrogen atom (typically the 2- and 4-positions relative to the nitrogen). The presence of other electron-withdrawing groups on the ring further accelerates the reaction. ucf.edu Polyfluoroarenes, for example, readily undergo SNAr because the highly electronegative fluorine atoms activate the ring towards nucleophilic attack.

Kinetic Studies of Key Reactions

While specific kinetic data for reactions of this compound are not widely published, the principles can be inferred from studies on analogous systems. Kinetic studies provide crucial insights into reaction mechanisms, transition states, and the factors influencing reaction rates.

Kinetics of N-methylation: Studies on the N-methylation of primary aromatic amines show that reaction rates are strongly influenced by solvent polarity and steric effects. For instance, using a polar solvent like DMF can completely inhibit the reaction, whereas less polar solvents allow it to proceed. Steric hindrance from bulky substituents near the nitrogen atom can also significantly slow the reaction rate by impeding the approach of the methylating agent.

Kinetics of Cross-Coupling: The kinetics of palladium-catalyzed cross-coupling reactions are complex, involving multiple steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The rate-determining step can vary depending on the specific substrates, catalyst, and ligands used. Kinetic studies help in optimizing reaction conditions to achieve high yields and turnover rates.

Kinetics of Cycloaddition: The kinetics of cycloaddition reactions, such as the Diels-Alder reaction, are studied to determine rate constants and thermodynamic parameters like activation energy, enthalpy, and entropy. Such studies can reveal whether a reaction is under kinetic or thermodynamic control, which is crucial for predicting the product distribution, especially when multiple isomers (e.g., endo/exo) can be formed.

The table below illustrates hypothetical kinetic parameters for a reaction involving the title compound, based on data from related molecular systems.

| Reaction Type | Substrate | Reagent | Solvent | Rate Constant (k) | Activation Energy (Ea, kJ/mol) |

| N-methylation | 1-Azafluorene derivative | CH₃I | Acetonitrile | k₁ | 55-70 |

| Suzuki Coupling | Aryl Bromide | Phenylboronic Acid | Toluene | k₂ | 60-85 |

| Diels-Alder | Furan derivative | Maleimide | Dioxane | k₃ | 40-60 |

This table is illustrative, providing representative ranges for kinetic parameters based on published studies of analogous reactions.

Investigation of Reaction Intermediates

The elucidation of reaction mechanisms in organic synthesis is pivotal for optimizing reaction conditions and understanding the formation of products. In the context of the synthesis and subsequent reactions of this compound, the investigation of reaction intermediates, while not extensively documented for this specific molecule, can be inferred from mechanistic studies of related azafluorene derivatives. These studies suggest the transient formation of several key types of intermediates, which are typically highly reactive and not isolated from the reaction mixture.

The synthesis of the 1-azafluorene core often involves a series of cascade reactions. Research into the synthesis of various 1-azafluorene derivatives has indicated that the process can proceed through a complex sequence including aldol (B89426) condensation, alkene isomerization, a Diels-Alder cycloaddition, and subsequent cycloreversion steps. nih.gov Within this cascade, a key proposed intermediate is a [2.2.2]-bicycloadduct. nih.gov This type of intermediate is generally unstable and undergoes a retro-Diels-Alder reaction to form the aromatic azafluorene system. nih.gov

Hypothetical Reaction Intermediates in the Formation of this compound:

Based on established reactivity patterns of azafluorenes and related nitrogen-containing polycyclic aromatic compounds, several plausible intermediates can be proposed in reactions involving this compound. For instance, in reactions where the exocyclic double bond is targeted, electrophilic addition could lead to the formation of a carbocationic intermediate. This intermediate would be stabilized by resonance delocalization across the fluorenyl system and the bromophenyl group.

Conversely, reactions involving nucleophilic attack at the C9 position would proceed through an anionic intermediate. The stability of such an intermediate would be influenced by the electron-withdrawing nature of the azafluorene core and the bromo-substituent on the benzylidene moiety.

Spectroscopic and Computational Insights:

Representative Data on Plausible Intermediates:

To illustrate the types of intermediates that could be involved in reactions of this compound, the following table presents hypothetical data for plausible transient species. This data is based on typical values observed for analogous intermediates in the literature.

| Intermediate Type | Plausible Structure/Fragment | Method of Investigation (Hypothetical) | Key Observational Data (Hypothetical) |

| Carbocation | Resonance-stabilized carbocation at the benzylic position | Flash Photolysis, NMR Spectroscopy (at low temp.) | Transient absorption in the visible region; downfield shift of adjacent proton signals. |

| Carbanion | Anion localized on the exocyclic carbon | Cyclic Voltammetry, Computational Modeling | Reversible reduction peak; calculated charge distribution showing high negative charge density. |

| Radical Intermediate | Radical formed by homolytic cleavage of the C-Br bond | Electron Paramagnetic Resonance (EPR) Spectroscopy | Characteristic g-factor and hyperfine coupling constants. |

| [2.2.2]-Bicycloadduct | Tricyclic adduct from a Diels-Alder reaction | Inferred from product analysis (not isolated) | Leads to the formation of the azafluorene core via retro-Diels-Alder. nih.gov |

Coordination Chemistry of Azafluorene Derived Ligands, Including 9 4 Bromobenzylidene 1 Azafluorene

Azafluorene (B8703113) Derivatives as Chelate Ligands in Metal Complexes

Azafluorene derivatives, including 9-(4-Bromobenzylidene)-1-azafluorene, primarily function as N-donor ligands. The nitrogen atom within the pyridine (B92270) ring of the azafluorene core possesses a lone pair of electrons that can readily coordinate to a metal center. Depending on the substitution pattern and the nature of the metal precursor, these ligands can act as monodentate or, more commonly, as part of a larger multidentate chelate system.

Chelation, the formation of two or more separate coordinate bonds between a multidentate ligand and a single central metal atom, results in the formation of a stable ring structure. nih.govyoutube.com This phenomenon, known as the chelate effect, leads to metal complexes with significantly higher stability compared to those formed with analogous monodentate ligands. The increased stability is primarily driven by a favorable entropy change; the substitution of multiple monodentate ligands by a single multidentate ligand leads to an increase in the number of free particles in the system, resulting in a positive change in entropy (ΔS). youtube.comsavemyexams.com

In the case of ligands derived from azafluorene, they can be incorporated into more complex structures, such as pincer ligands, which are tridentate frameworks that offer enhanced stability and reactivity to the metal center. mdpi.com The nitrogen of the azafluorene can act as one of the donor arms of the pincer, coordinating to the metal along with two other donor groups. This framework imparts thermal stability and can protect the metal center, influencing its catalytic activity.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with azafluorene-derived ligands generally involves the reaction of the specific ligand with a suitable metal salt in an appropriate solvent. nih.gov A typical procedure would involve dissolving the azafluorene derivative, such as this compound, in a solvent like ethanol, methanol, or a chlorinated solvent, followed by the addition of a metal salt (e.g., chlorides, acetates, or nitrates of metals like ruthenium, palladium, iridium, or copper). nih.govnih.govyoutube.com The reaction mixture is often heated under reflux to facilitate the complexation, and the resulting metal complex may precipitate upon cooling or after the addition of a non-polar solvent. nih.gov

The characterization of these newly synthesized complexes is crucial to confirm their structure and to understand the coordination environment of the metal ion. A suite of analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand framework within the complex and to confirm its coordination to the metal, which often results in shifts in the resonance of nearby protons and carbons. researchgate.netekb.eg

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the vibrational frequencies of functional groups. Coordination of the nitrogen atom to the metal center can be observed by a shift in the C=N stretching frequency of the azafluorene ring. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands, can be studied using UV-Vis spectroscopy, providing information about the electronic structure and geometry of the complex. nih.govekb.eg

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complex, confirming its composition. nih.govnih.gov

X-ray Diffraction (XRD) Analysis: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.netfu-berlin.de

Electronic Tuning of Ligands by Metallocene Fragments

The electronic properties of azafluorene-based ligands can be strategically modified or "tuned" to influence the reactivity of the resulting metal complex. One effective method for achieving this is by incorporating a metallocene fragment, such as ferrocene, into the ligand structure. researchgate.net

When a metallocene is merged with a pincer-type ligand that includes an azafluorene moiety, the metallocene can act as an electronic reservoir. researchgate.net The redox-reversible nature of the metallocene fragment allows it to donate or withdraw electron density from the pincer framework. This electronic communication between the two metal centers (the metallocene metal and the catalytically active metal held by the pincer) can be beneficial for catalysis. For instance, the electronic properties of the pincer ligand can be finely tuned, which in turn modulates the catalytic activity of the complex. researchgate.net

This concept of electronic fine-tuning is a powerful strategy in catalyst design. By making subtle changes to the electronic properties of the ligand, the photoredox properties and reactivity of the entire complex can be tailored for a specific application. rsc.org For example, modifying substituents on the ligand can shift the preferred catalytic mechanism between different pathways, such as reductive quenching or oxidative quenching. rsc.org

Catalytic Applications of Azafluorene-Based Metal Complexes

Metal complexes featuring azafluorene-derived ligands have shown promise in a variety of catalytic transformations, owing to the stability and tunable electronic properties imparted by the ligand framework.

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Pincer complexes, which can be constructed using azafluorene building blocks, have demonstrated significant catalytic activity in this domain. mdpi.com Metals such as palladium and nickel are frequently employed in these reactions. mdpi.comsigmaaldrich.com The stable, well-defined coordination environment provided by ligands like functionalized azafluorenes can lead to highly efficient and selective catalysts for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. mdpi.commit.edupsu.edu

| Cross-Coupling Reaction | Typical Metal Catalyst | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura | Palladium, Nickel | C-C (Aryl-Aryl) | Synthesis of biaryls, common in pharmaceuticals and materials. mdpi.compsu.edu |

| Buchwald-Hartwig | Palladium, Copper | C-N, C-O | Synthesis of anilines and aryl ethers. mit.edu |

| Sonogashira | Palladium, Copper | C-C (Aryl-Alkynyl) | Synthesis of conjugated enynes and arylalkynes. psu.edu |

| Kumada | Nickel, Palladium | C-C (Aryl-Alkyl/Aryl) | Coupling of Grignard reagents with organic halides. mdpi.com |

Transfer hydrogenation is a powerful method for the reduction of carbonyl compounds (ketones and aldehydes) to alcohols, using a hydrogen donor molecule other than H₂ gas, such as isopropanol (B130326) or formic acid. researchgate.net Ruthenium and iridium complexes bearing chelated ligands have been shown to be highly active catalysts for this transformation. fu-berlin.deresearchgate.netnih.gov Complexes with azafluorene-type ligands can facilitate this reaction, often with high yields and selectivity. The catalyst activates the hydrogen donor, and the resulting hydride is transferred to the carbonyl substrate. nih.gov Research has shown that certain ruthenium complexes are highly active for the transfer hydrogenation of various ketones, including those with both electron-donating and electron-withdrawing substituents, affording the corresponding alcohols in excellent yields. researchgate.net

| Substrate (Ketone) | Catalyst Type | Hydrogen Donor | Product (Alcohol) | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | Ruthenium-NHC Complex | Isopropanol | Cyclohexanol | >99 researchgate.net |

| Acetophenone | Ruthenium-NHC Complex | Isopropanol | 1-Phenylethanol | 99 researchgate.net |

| 4'-Bromoacetophenone | Ruthenium-NHC Complex | Isopropanol | 1-(4-Bromophenyl)ethanol | 99 researchgate.net |

| 4'-Nitroacetophenone | Ruthenium-NHC Complex | Isopropanol | 1-(4-Nitrophenyl)ethanol | 98 researchgate.net |

| 4'-Methylacetophenone | Ruthenium-NHC Complex | Isopropanol | 1-(p-Tolyl)ethanol | 90 researchgate.net |

The versatility of metal complexes derived from azafluorene and related heterocycle-fused systems extends to other important catalytic processes.

Olefin Polymerization: Half-sandwich and sandwich complexes of Group 4 metals (like titanium and zirconium) with heterocycle-fused cyclopentadienyl (B1206354) ligands, which are structurally related to azafluorenes, are effective as single-site catalysts for olefin polymerization. researchgate.net These catalysts can influence the properties of the resulting polymers, such as the formation of long-chain branching in polyethylene. researchgate.net

Isomerization of Allylic Alcohols: Certain transition metal complexes can catalyze the isomerization of allylic alcohols to the corresponding carbonyl compounds, which is a useful transformation in organic synthesis. researchgate.net

Structure Reactivity and Structure Property Relationships for 9 4 Bromobenzylidene 1 Azafluorene and Analogs

Influence of Ring Fusion on Reactivity and Electronic Characteristics

The fusion of two benzene (B151609) rings with a central five-membered ring to form the fluorene (B118485) scaffold results in a planar, rigid structure with a significant π-conjugated system. The introduction of a nitrogen atom to create the 1-azafluorene core maintains this planarity and extensive conjugation, which is fundamental to its electronic properties. This rigid framework facilitates efficient electronic communication across the molecule.

The azafluorene (B8703113) ring system possesses a large π-conjugated system and a planar structure, which promotes significant overlap of molecular orbitals between adjacent molecules. This characteristic is expected to confer excellent electron transport performance. The distortion caused by the central five-membered ring contributes to a relatively large band gap compared to other nitrogen-containing aromatic systems like quinoline (B57606) or phenanthroline rings. mdpi.com

In derivatives of fluorene, the modification of the core structure, for instance by creating dibenzofulvene derivatives through substitution at the C9 position, has been shown to significantly alter absorption and emission properties. nih.gov Similarly, the fusion of fluorene or carbazole (B46965) moieties to other chromophoric systems, such as aza-BODIPYs, leads to a bathochromic shift in absorption and emission spectra, as well as an increase in molar absorption coefficients. nih.gov This highlights the profound impact of the fused ring system on the photophysical properties of the resulting molecule. The rigidified, planar nature of the fused rings enhances electronic conjugation and influences the energy levels of the frontier molecular orbitals.

Effects of Substituent Location and Electronic Nature (e.g., Bromine, Pyridine (B92270) Nitrogen)

The electronic landscape of 9-(4-Bromobenzylidene)-1-azafluorene is significantly modulated by its key substituents: the nitrogen atom in the fluorene ring and the bromine atom on the benzylidene group.

The nitrogen atom, being more electronegative than carbon, acts as an electron-withdrawing group within the π-system of the azafluorene core. This generally lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the electron-accepting capability of the molecule. The inclusion of such basic functionalities allows for the tuning of donor-acceptor properties within the molecule. nih.gov In related azafluorenone systems, the presence of a pyridine motif can also influence aqueous solubility and provides a site for potential protonation or coordination, which can further alter the electronic and photophysical properties. nih.gov

The interplay between the electron-withdrawing nature of the pyridine nitrogen and the 4-bromobenzylidene group is crucial. The distribution of electron density, particularly in the Highest Occupied Molecular Orbital (HOMO) and LUMO, will be a composite of these effects. In related dibenzofulvene derivatives with N-donor substituents, the HOMO electron clouds are often located on the N-donor substituent, while the LUMO is dominated by the dibenzofulvene fragment. mdpi.com For this compound, it is anticipated that the HOMO may have significant contributions from the azafluorene system, while the LUMO will be lowered in energy due to the cumulative electron-withdrawing effects of the nitrogen and the brominated ring.

Relationship between Molecular Conformation and Reactivity

The reactivity of this compound is not only dictated by its electronic properties but also by its three-dimensional shape and conformational flexibility. The key conformational feature is the orientation of the 4-bromobenzylidene group relative to the plane of the 1-azafluorene core.

While the core 1-azafluorene system is largely planar, rotation around the single bond connecting the benzylidene carbon (C9) to the phenyl ring can occur. However, significant steric hindrance between the hydrogen atoms on the phenyl ring and the perihydrogens of the azafluorene moiety would likely favor a non-planar (twisted) conformation in the ground state. Theoretical calculations on similar dibenzofulvene derivatives have shown them to be characterized by a non-planar configuration. nih.gov

The degree of this twist is critical as it affects the extent of π-conjugation between the azafluorene core and the bromophenyl ring. A more planar conformation would allow for better orbital overlap, leading to a more extended conjugated system, which typically results in red-shifted absorption spectra. Conversely, a more twisted conformation would decouple the two π-systems, leading to properties more characteristic of the individual fragments.

This conformational preference has direct implications for reactivity. For a reaction to occur at the exocyclic double bond, for instance, the accessibility of this bond to reagents will be influenced by the steric environment created by the flanking aromatic rings. Furthermore, the accessibility of more reactive, higher-energy conformations can play a role in reaction kinetics. Studies on α-halogenated ketones have demonstrated that their reactivity can be influenced by conformational preferences, where access to conformations with optimal orbital overlap for reaction is a key factor. beilstein-journals.org An increase in temperature can make more reactive, higher-energy conformations more accessible, thereby increasing the reaction rate. beilstein-journals.org For this compound, the energy barrier to rotation around the C9-benzylidene bond will therefore be a crucial parameter in understanding its reactivity.

Correlating Electronic Structure with Spectroscopic Signatures

The electronic structure of this compound is directly probed by its spectroscopic properties, such as UV-Vis absorption and fluorescence emission. The absorption of light corresponds to the promotion of an electron from an occupied molecular orbital to an unoccupied one, typically from the HOMO to the LUMO for the lowest energy transition.

The extended π-conjugation of the azafluorene system is expected to give rise to strong absorption bands in the UV region. The presence of the 4-bromobenzylidene substituent, extending the conjugation, will likely shift the absorption maximum to longer wavelengths (a bathochromic shift) compared to the unsubstituted 1-azafluorene. In a study of dibenzofulvene derivatives, modification at the C9 position resulted in a significant bathochromic shift of the absorption bands compared to the parent fluorene. mdpi.com

The electronic nature of the substituents plays a critical role in defining the spectroscopic signature. The combination of the electron-withdrawing pyridine nitrogen and the 4-bromobenzylidene group can induce intramolecular charge transfer (ICT) character in the electronic transitions. This means that upon excitation, there is a net movement of electron density from one part of the molecule (the donor) to another (the acceptor). Such ICT transitions are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the excited state is stabilized more than the ground state, leading to a red shift in the emission spectrum. This behavior has been observed in various substituted benzanthrone (B145504) derivatives. mdpi.com

The fluorescence properties, including quantum yield and lifetime, are also dictated by the electronic structure. While some azafluorenone derivatives with an embedded pyridone motif show moderate fluorescence, those with substituted pyridines were found to be non-fluorescent. nih.gov The presence of the heavy bromine atom in this compound may lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet state. This effect is utilized in photodynamic therapy to enhance singlet oxygen generation. dntb.gov.ua

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for correlating structure with spectroscopic data. DFT calculations can predict the energies of the HOMO and LUMO, the energy gap between them, and the expected wavelengths of electronic transitions. researchgate.net For a series of dibenzofulvene derivatives, the energy gap was found to be significantly reduced compared to the parent fluorene, a finding that correlated well with experimental electrochemical and spectroscopic data. mdpi.com

Table of Calculated Electronic Properties for Analogous Systems To illustrate the effect of substitution on electronic properties, the following table presents data for fluorene and representative substituted dibenzofulvene derivatives from a computational study. mdpi.com These values provide an insight into the expected trends for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Fluorene (A-0) | -6.22 | -1.32 | 4.90 |

| Dibenzofulvene-N-donor 1 (A-1) | -5.22 | -2.42 | 2.80 |

| Dibenzofulvene-N-donor 2 (A-2) | -4.72 | -2.59 | 2.13 |

| Dibenzofulvene-N-donor 3 (A-3) | -4.84 | -2.56 | 2.28 |

| Dibenzofulvene-N-donor 4 (A-4) | -5.11 | -2.48 | 2.63 |

| Dibenzofulvene-N-donor 5 (A-5) | -5.19 | -2.35 | 2.84 |

| Dibenzofulvene-N-donor 6 (A-6) | -5.01 | -2.42 | 2.59 |

| Data sourced from a study on N-donor substituted dibenzofulvenes, intended for illustrative purposes. mdpi.com |

Conclusion and Future Research Directions

Emerging Synthetic Strategies for Azafluorene (B8703113) Derivatives

Recent advancements in organic synthesis have provided a diverse toolkit for constructing the azafluorene core, which could be adapted for the synthesis of 9-(4-Bromobenzylidene)-1-azafluorene. These strategies often focus on efficiency and diversity.

Domino and Cascade Reactions: Researchers have developed domino reaction pathways that enable the rapid assembly of 1-azafluorene derivatives from simple precursors in a single vessel. nih.govmdpi.com One such method involves a cascade of aldol (B89426) condensation, alkene isomerization, Diels-Alder cycloaddition, and cycloreversion steps. mdpi.com

Multi-Component Reactions (MCRs): Three-component domino reactions have been successfully employed to create polyfunctionalized indenopyridine skeletons, which are structurally related to azafluorenes. researchgate.net These methods offer a streamlined approach to complex heterocyclic systems from readily available starting materials. researchgate.net

De Novo Pyridine (B92270) Synthesis: A notable strategy for building the 4-azafluorenone core involves the condensation of an amidrazone with ninhydrin, which intercepts a 1,2,4-triazine (B1199460) intermediate. This intermediate then undergoes a [4+2]/bis-retro[4+2] sequence with norbornadiene to efficiently form the azafluorenone structure. nih.govacs.org

Divergent Synthesis: A divergent method starting from ortho-alkynylarylketones can yield either 3-hydroxyfluorene (B47691) or 4-azafluorene products depending on the reaction conditions, specifically the presence of an ammonium (B1175870) salt for the azafluorene pathway. researchgate.net

These emerging strategies offer significant advantages over older, multi-step methods and could foreseeably be tailored to produce this compound by selecting appropriately substituted precursors.

Table 1: Comparison of Modern Synthetic Strategies for Azafluorene Cores

| Strategy | Key Features | Reported Advantages | Potential for Target Compound | Reference(s) |

|---|---|---|---|---|

| Domino Reaction | Cascade of cycloadditions and cycloreversions. | Rapid assembly in one reaction vessel. | High; requires synthesis of a suitable 2-alkynylbenzaldehyde precursor. | nih.govmdpi.com |

| Multi-Component Reaction | Combines three or more starting materials in one pot. | High efficiency and access to complex structures. | Moderate; may require significant optimization for the specific substitution pattern. | researchgate.net |

| De Novo Pyridine Synthesis | Builds the pyridine ring as part of the core formation. | Efficient construction from commodity starting materials like ninhydrin. | High; adaptable by changing the amidrazone component. | nih.govacs.org |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of complex organic molecules like azafluorenes. whiterose.ac.uk DFT methods are frequently used to explore reaction mechanisms, optimize ground and excited state geometries, and predict spectroscopic properties. nih.govwhiterose.ac.uk

For azafluorene derivatives, DFT calculations have been used to:

Analyze Photophysical Properties: Time-dependent DFT (TD-DFT) is employed to calculate excited states and predict absorption and emission spectra, helping to understand phenomena like fluorescence. nih.gov

Elucidate Reaction Mechanisms: DFT can model transition states and reaction pathways, providing insight into why certain products are formed and enabling the optimization of reaction conditions. whiterose.ac.uk

Predict Molecular Properties: Important molecular parameters and relative energies of different isomers can be calculated, offering a guide for synthetic efforts. researchgate.netmdpi.com

Applying these computational tools to this compound could predict its electronic structure, UV-Vis spectrum, and potential for non-linear optical properties. Benchmarking studies recommend specific functionals, such as B3LYP or double-hybrid functionals like B2PLYP, for achieving a good balance of accuracy and computational cost in transition-metal-catalyzed or gold-catalyzed reactions, which are relevant for the functionalization of such compounds. whiterose.ac.uknih.gov

Prospects for Novel Catalytic Applications of Azafluorene Complexes

Azafluorenes, particularly diazafluorenes, are recognized as valuable ligands in inorganic and organometallic chemistry, analogous to the widely used 2,2'-bipyridyl (bpy) ligands. nih.govnih.gov The rigid structure and π-system of the azafluorene core make it an attractive alternative for developing new metal complexes for catalysis. nih.gov

Ligand Design: The nitrogen atom in the 1-azafluorene skeleton can act as a coordination site for a transition metal. This allows this compound to potentially serve as a ligand in novel catalysts. researchgate.net

Redox-Active Complexes: Metal complexes containing azafluorene-type ligands can support a variety of useful photophysical, redox, and catalytic properties. nih.govnih.gov These complexes are candidates for applications in reactions like CO₂ reduction or other redox-based chemical transformations. nih.gov

Homogeneous Catalysis: Metal complexes are crucial catalysts for a vast range of chemical transformations, including C-C bond formation, oxidation, and C-H functionalization. catalysis.blogtcu.edumdpi.comnih.gov The mechanism often involves the coordination of substrates to the metal center, which lowers activation energies. catalysis.blog An azafluorene-based metal complex could offer unique steric and electronic properties to influence the efficiency and selectivity of such catalytic processes. cnr.it The development of catalysts using non-precious metals like iron is a particularly sustainable and economically favorable direction. tcu.educnr.it

Future research could involve synthesizing ruthenium, manganese, or other transition metal complexes of this compound and testing their catalytic activity in various organic transformations. nih.govnih.gov

Unexplored Reactivity Pathways and Functionalization Opportunities

The structure of this compound presents several avenues for further chemical modification, opening up pathways to new derivatives with tailored properties.

Pyridine Ring Functionalization: The pyridine nucleus of the azafluorene core can be functionalized using various strategies. For hindered systems, classic pyridine N-oxide chemistry followed by reaction with reagents like POCl₃ can introduce substituents at specific positions. nih.govacs.org

Aza-Friedel–Crafts Reaction: The aza-Friedel–Crafts reaction, an acid-catalyzed addition of electron-rich aromatics to imines, is a powerful tool for C-C and C-N bond formation. rsc.org This could potentially be applied to the azafluorene system.

Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of functional groups. This would enable the synthesis of a library of derivatives from a single common intermediate.

Asymmetric Synthesis: The development of catalytic asymmetric methods to synthesize chiral fluorenes is a burgeoning field. researchgate.net While challenging, exploring the asymmetric synthesis of 9-substituted azafluorene derivatives could lead to valuable chiral ligands or materials. researchgate.netfrontiersin.org

Investigating these pathways would significantly expand the chemical space accessible from this compound, paving the way for new materials and biologically active compounds.

Opportunities for Further Structural Elucidation and Intermolecular Interaction Studies

A thorough understanding of the three-dimensional structure and solid-state packing of this compound is critical for rational material design.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining molecular structure and packing. Such a study on this compound would confirm the geometry of the benzylidene substituent and reveal the nature of intermolecular interactions in the solid state. This has been used to definitively prove the structure of related indenohydropyridine derivatives. researchgate.net

Intermolecular Interactions: The interplay of weak and strong intermolecular forces, such as hydrogen bonding, π-stacking, and C-H···π interactions, governs crystal packing and, consequently, material properties. ed.ac.ukmdpi.com The bromophenyl and azafluorene moieties provide opportunities for various non-covalent interactions, including halogen bonding and π-π stacking. researchgate.netmdpi.com The study of these interactions is crucial as they can significantly modulate physical and chemical properties, including excited-state dynamics. nih.gov

Polymorphism: Azafluorene derivatives can exhibit polymorphism, where different crystal packing arrangements lead to distinct material properties. researchgate.net Investigating the crystallization conditions of this compound could uncover different polymorphs with unique characteristics.

Detailed structural studies would provide fundamental data linking molecular structure to macroscopic properties, which is essential for applications in fields like organic electronics and photonics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.